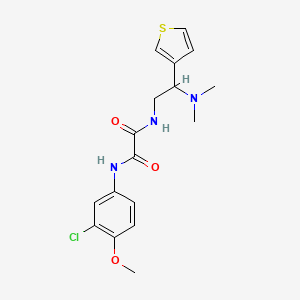![molecular formula C17H21N3O3 B2916513 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide CAS No. 556016-46-7](/img/structure/B2916513.png)
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide” is a chemical substance with the CAS Number: 851170-87-1 . It is a white solid with a molecular weight of 240.26 .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a diazaspiro[4.5]decane core with a methyl group at the 8-position and a 2,4-dioxo functionality. It also has an acetic acid moiety attached to the 3-position of the diazaspiro[4.5]decane core .Physical and Chemical Properties Analysis
This compound is a white solid with a molecular weight of 240.26 . It has a density of 1.3±0.1 g/cm^3 and a molar refractivity of 110.1±0.4 cm^3 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Antihypertensive Activity
Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has explored their potential as antihypertensive agents. These compounds, particularly those substituted at the 8-position with various groups, have been prepared and screened for their activity against hypertension in rats. The study identifies compounds exhibiting significant antihypertensive effects, providing insight into their potential therapeutic applications (Caroon et al., 1981).
Spirooxazolidine-2,4-diones and Muscarinic Agonism
Spirooxazolidine-2,4-dione derivatives, analogs of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, have been synthesized and evaluated for their cholinergic activity. These compounds have shown affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their potential as antidementia drugs (Tsukamoto et al., 1993).
Soluble Epoxide Hydrolase Inhibitors
A series of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for treating hypertension. These compounds demonstrate the ability to reduce blood pressure in hypertensive rats without significantly affecting normotensive rats, highlighting their specificity and potential therapeutic value (Kato et al., 2013).
Neuroprotective and Antiamnesic Effects
Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their neuroprotective effects. These compounds have shown potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protection against brain edema and memory deficits induced by triethyltin in rats, suggesting potential applications in treating neurological disorders (Tóth et al., 1997).
Glycoprotein IIb-IIIa Antagonists
The use of a novel 2,8-diazaspiro[4.5]decane scaffold has led to the development of orally active glycoprotein IIb-IIIa antagonists with potent inhibitory activity. These compounds, designed to improve pharmaceutical properties, have shown promise in preclinical studies for the treatment of arterial occlusive disorders, demonstrating the versatility of diazaspiro decane derivatives in therapeutic development (Mehrotra et al., 2004).
Propriétés
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-7-9-17(10-8-12)15(22)20(16(23)19-17)11-14(21)18-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAYMTFJACWUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2916434.png)
![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)
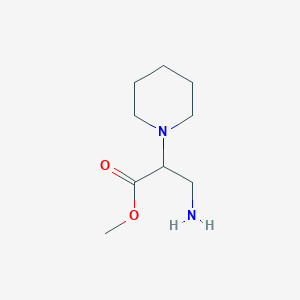
![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)
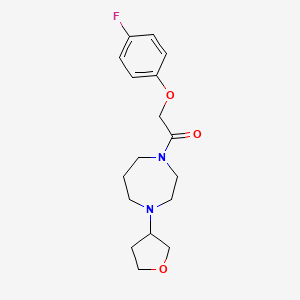
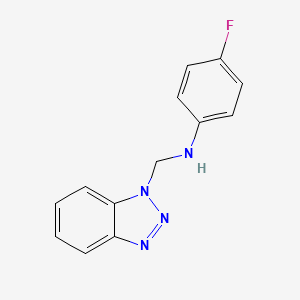
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)
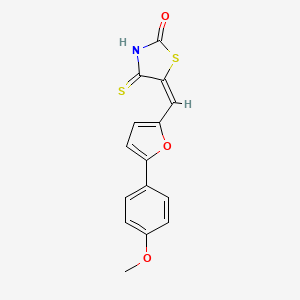
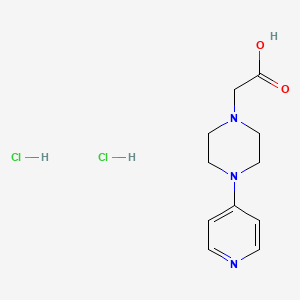

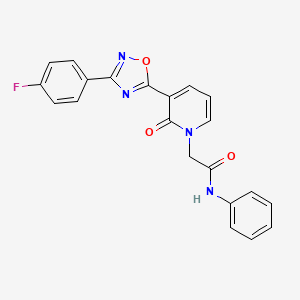
![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)

